1-Bromo-1,2-difluoro-ethylene

Description

Contextual Significance of Halogenated Alkenes in Chemical Synthesis and Theoretical Studies

Halogenated alkenes, or haloalkenes, represent a cornerstone class of compounds in organic chemistry, serving as pivotal intermediates and building blocks in a vast array of synthetic transformations. fiveable.memt.com Their importance stems from the unique reactivity conferred by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the double bond. mt.com This feature allows for a wide range of chemical manipulations, making them indispensable in the production of fine chemicals, pharmaceuticals, polymers, and agrochemicals. mt.comstudysmarter.co.uk

The primary mode of reactivity for alkenes is electrophilic addition, where the electron-rich double bond attacks an electron-deficient species. fiveable.me In halogenated alkenes, the electronegativity of the halogen atom influences the electron density of the double bond, modulating its reactivity. mt.com Halogenation reactions, where a dihalogen molecule like Br₂ or Cl₂ adds across the double bond, are classic examples of this reactivity, typically proceeding through a "halonium ion" intermediate to yield vicinal dihalides with specific stereochemistry (anti-addition). masterorganicchemistry.comorganicchemistrytutor.comyoutube.com

Beyond simple halogen addition, haloalkenes are crucial substrates in modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The carbon-halogen bond itself serves as a functional handle that can be selectively transformed. nih.gov For instance, bromo- and iodoalkenes are particularly useful in this regard. mt.com Furthermore, the strategic placement of halogens can influence the biological activity of a molecule, a principle widely exploited in medicinal chemistry to enhance the efficacy of drugs. mt.com Theoretical studies continue to explore the subtle electronic and steric effects of halogens on reaction mechanisms, such as the formation of halogen bonds that can catalyze or mediate reactions at surfaces. nih.govnih.gov

Role of 1-Bromo-1,2-difluoro-ethylene as a Unique Halogenated Building Block

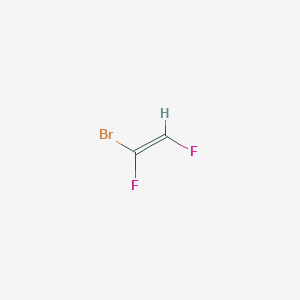

This compound (C₂HBrF₂) stands out as a particularly specialized reagent due to its distinct trifunctionalized structure. nih.govnih.gov The presence of a bromine atom, two fluorine atoms, and a hydrogen atom on the ethylene (B1197577) core provides multiple sites for chemical modification. This unique arrangement allows it to serve as a versatile building block for synthesizing more complex, stereodefined fluorinated molecules, which are highly sought after in drug discovery, agrochemicals, and materials science. nih.gov

The differential reactivity of the C-Br and C-F bonds is a key feature. The carbon-bromine bond is generally more susceptible to cleavage in many catalytic cycles, allowing for selective functionalization while leaving the robust carbon-fluorine bonds intact. This chemoselectivity is critical in multi-step syntheses.

Recent research highlights the utility of this compound in cross-metathesis reactions to generate stereochemically defined trisubstituted alkenyl fluorides. nih.gov These products are valuable as they can act as mimics for secondary amide bonds or induce specific conformations in peptides. nih.gov The reaction of 1-bromo-1,2-difluoro-ethene with other alkenes can preferentially yield trisubstituted alkenyl bromides, demonstrating its role as a transferable functional group cassette. nih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 1-bromo-1,2-difluoroethene nih.gov |

| Molecular Formula | C₂HBrF₂ nih.govsynquestlabs.com |

| Molecular Weight | 142.93 g/mol nih.govnih.gov |

| CAS Number | 358-99-6 nih.govsynquestlabs.com |

| Synonyms | 1-Bromo-1,2-difluoroethylene, Bromodifluoroethylene nih.govchemspider.com |

| Isomers | Exists as (E) and (Z) geometric isomers. nih.govwikipedia.org |

This table is interactive. Click on the headers to sort the data.

Historical Development and Evolution of Research on Bromo- and Fluoro-Alkenes

The study of halogenated alkenes is a field with deep historical roots, dating back to the foundational principles of organic chemistry. nih.gov Early investigations in the 19th and 20th centuries established the fundamental reactivity patterns of alkenes with halogens, laying the groundwork for more complex synthetic applications. nih.gov

The development of organofluorine chemistry, in particular, has undergone a dramatic evolution. Initially driven by the search for stable refrigerants and propellants, research led to the widespread use of chlorofluorocarbons (CFCs). As their environmental impact became clear, the focus shifted towards hydrofluorocarbons (HFCs) and, more recently, to hydrofluoroolefins (HFOs). beilstein-journals.orgnih.gov HFOs, which are alkenes containing hydrogen and fluorine, have lower global warming potential due to their shorter atmospheric lifetimes. beilstein-journals.orgnih.gov This industrial shift has made a variety of fluorinated alkenes more accessible for laboratory use, spurring a significant increase in their application as versatile fluorinated building blocks. beilstein-journals.orgnih.gov

The synthesis of bromo- and fluoro-alkenes has evolved in parallel. Early preparative routes often involved multi-step sequences, such as the dehydrohalogenation of saturated precursors or addition reactions to other halogenated compounds. beilstein-journals.orggoogle.com For example, the first synthesis of 1,2-difluoroethylene (B154328) was reported in 1957, starting from trifluoroethylene. beilstein-journals.orgnih.gov The development of more sophisticated synthetic methods, including catalytic and stereoselective reactions, has greatly expanded the chemist's toolbox. nih.gov Today, research focuses on developing highly efficient and selective methods to create complex haloalkenes like this compound and harnessing their unique reactivity for applications in fields ranging from pharmaceuticals to advanced materials. nih.govbeilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C2HBrF2 |

|---|---|

Molecular Weight |

142.93 g/mol |

IUPAC Name |

(E)-1-bromo-1,2-difluoroethene |

InChI |

InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1- |

InChI Key |

YQPBMUIOKYTYDS-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(\F)/Br)\F |

Canonical SMILES |

C(=C(F)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Bromo 1,2 Difluoro Ethylene

Dehydrohalogenation Strategies

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a fundamental strategy for introducing unsaturation into a molecule. In the context of synthesizing 1-bromo-1,2-difluoro-ethylene, this typically involves the selective elimination of hydrogen bromide (HBr) from a dibromodifluoroethane precursor.

Selective Dehydrobromination from 1,2-Dibromo-1,1-difluoroethane

A primary and efficient route to this compound is the selective dehydrobromination of 1,2-dibromo-1,1-difluoroethane. This process requires the careful removal of one molecule of hydrogen bromide to yield the desired vinyl bromide.

The reaction is commonly carried out using a strong base to facilitate the elimination of HBr. One effective method involves the use of an alkaline aqueous solution. google.com In a typical procedure, 1,2-dibromo-1,1-difluoroethane is treated with an aqueous solution of a base, with the reaction temperature maintained between 30°C and 150°C. google.com The molar ratio of the base to the starting material is a critical parameter, typically ranging from 100 to 350 mol%, to ensure efficient conversion. google.com The use of a specialized reaction refinery system can lead to high yields of 1-bromo-2,2-difluoroethylene (B1203370). google.com

| Parameter | Condition |

| Starting Material | 1,2-Dibromo-1,1-difluoroethane |

| Reagent | Alkaline Aqueous Solution |

| Temperature | 30-150 °C |

| Molar Ratio (Base:Substrate) | 1.0 - 3.5 : 1 |

This base-mediated approach provides a direct and high-yielding pathway to the target molecule.

To improve the efficiency and selectivity of the dehydrobromination reaction, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a particularly relevant technique for reactions involving a water-soluble base and an organic-soluble substrate. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can react with the 1,2-dibromo-1,1-difluoroethane. This enhances the reaction rate and allows for milder reaction conditions, which can improve the selectivity for the desired product by minimizing side reactions.

Reductive Dehalogenation Processes

Reductive dehalogenation offers an alternative synthetic route, starting from more highly halogenated precursors. This method involves the removal of two halogen atoms from adjacent carbons, typically mediated by a reducing agent, to form the carbon-carbon double bond.

Debromination of Polyhalogenated Ethanes (e.g., 1,1-difluoro-1,2,2,2-tetrabromoethane)

Historically, this compound has been synthesized from polyhalogenated ethanes, such as a tetrabromo-difluoroethane derivative. This process involves the reductive removal of two bromine atoms to generate the olefin. While specific details on the debromination of 1,1-difluoro-1,2,2,2-tetrabromoethane to this compound are not extensively documented in recent literature, the general principle of reducing polyhalogenated alkanes is well-established.

Metal-Mediated Reductions (e.g., Zinc, Magnesium)

Metals like zinc and magnesium are common reagents for the reductive dehalogenation of vicinal dihalides. Zinc, in particular, has been effectively used in these transformations. The reaction typically involves treating the polyhalogenated ethane with zinc powder in a suitable solvent, such as an alcohol.

A representative procedure for a similar dehalogenation involves charging a reaction flask with methanol, powdered zinc, and a small amount of zinc chloride. orgsyn.org The mixture is heated, and the polyhalogenated ethane, dissolved in methanol, is added dropwise. orgsyn.org The reaction is often vigorous, and the volatile product is distilled from the reaction mixture as it is formed. orgsyn.org This method can provide high yields of the resulting alkene. orgsyn.org Magnesium is another metal that can be employed for such reductive dehalogenation reactions, often requiring activation.

| Reagent | Substrate Type | Solvent |

| Zinc (powder) | Polyhalogenated Ethane | Methanol |

| Magnesium | Polyhalogenated Ethane | Not specified |

The choice of metal and reaction conditions can be tailored to optimize the yield and purity of the desired this compound.

Addition-Elimination Sequences

A prominent and efficient route for the synthesis of this compound involves a two-step addition-elimination sequence starting from 1,1-difluoroethylene. This method is advantageous due to its high selectivity and amenability to industrial-scale production.

The first step in this sequence is the catalytic addition of bromine across the double bond of 1,1-difluoroethylene (CF₂=CH₂). This reaction yields the intermediate compound 1,2-dibromo-1,1-difluoroethane (CF₂Br-CH₂Br). beilstein-journals.orggoogle.com The use of specific reaction conditions and a catalyst is crucial to ensure high yield and selectivity, as the reaction can otherwise be prone to the formation of polymers or polybrominated byproducts. beilstein-journals.org

The reaction temperature significantly impacts the reaction rate and yield. Optimal temperatures are generally maintained between -20°C and 120°C, with a more preferable range of 10°C to 80°C, and an even more specific optimal range of 40°C to 70°C. beilstein-journals.org Similarly, controlling the reaction pressure is important; pressures ranging from a vacuum to 1.5 MPa can be used, with a preferred range of 0 to 0.8 MPa, and an optimal range of 0.1 to 0.5 MPa. beilstein-journals.org Higher pressures can increase the reaction speed but may also lead to the formation of undesired byproducts. beilstein-journals.org To prevent the formation of products with three or four bromine additions, the molar amount of 1,1-difluoroethylene is typically kept equal to or higher than that of bromine. beilstein-journals.org

| Parameter | General Range | Preferred Range | Optimal Range |

|---|---|---|---|

| Temperature | -20°C to 120°C | 10°C to 80°C | 40°C to 70°C |

| Pressure | Vacuum to 1.5 MPa | 0 to 0.8 MPa | 0.1 to 0.5 MPa |

The second step is the selective dehydrobromination of the 1,2-dibromo-1,1-difluoroethane intermediate. This elimination reaction removes a hydrogen atom and a bromine atom to form the desired this compound product. The reaction is typically carried out using an aqueous alkaline solution, with the amount of base ranging from 100 to 350 mol% relative to the starting dibromo-difluoroethane. beilstein-journals.orggoogle.com

The selective elimination is performed at temperatures between 30°C and 150°C. beilstein-journals.orggoogle.com A specialized reaction refinery system can be employed to achieve high selectivity and yield of the final product. beilstein-journals.org This method provides a green and efficient processing route suitable for industrial applications, offering high yields and minimizing waste. beilstein-journals.orggoogle.com

Transformations from Related Halogenated Precursors

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) serves as a valuable precursor for generating highly reactive difluoroethylene intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov The treatment of halothane with a base, such as potassium hydroxide (KOH), can lead to the formation of 2-bromo-2-chloro-1,1-difluoroethylene. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction proceeds through the elimination of hydrogen fluoride (B91410) (dehydrofluorination) from the halothane molecule.

This highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene is a key reactive intermediate. beilstein-journals.org Research has demonstrated its utility in the synthesis of more complex molecules. For instance, it can react with phenols in the presence of a base to produce a series of structurally unique and highly functionalized aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgbeilstein-journals.org The generation of this multi-halogenated difluoroethylene intermediate from the readily available starting material, halothane, highlights its potential as a building block in fluorine chemistry for creating compounds with diverse functionalities. beilstein-journals.orgbeilstein-journals.org

| Precursor | Reagent | Reactive Intermediate Generated |

|---|---|---|

| Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) | Potassium Hydroxide (KOH) | 2-bromo-2-chloro-1,1-difluoroethylene |

Electrophilic Addition Reactions

The electron-withdrawing nature of the fluorine atoms in 1-bromo-1,2-difluoroethylene deactivates the carbon-carbon double bond towards electrophilic attack compared to non-halogenated alkenes. Despite this, electrophilic addition reactions, such as the addition of bromine, can proceed, often requiring specific conditions. The mechanism, regioselectivity, and stereochemistry of these additions are intricately linked to the electronic and steric effects of the halogen substituents.

Mechanism of Bromine Addition to the Carbon-Carbon Double Bond

The addition of bromine to an alkene typically proceeds via an electrophilic addition mechanism. libretexts.org As a bromine molecule (Br₂) approaches the π-electron cloud of the double bond, it becomes polarized, creating an induced dipole. The π electrons of the alkene attack the electrophilic bromine atom, leading to the formation of an intermediate. libretexts.org In the case of 1-bromo-1,2-difluoroethylene, the electron density of the double bond is reduced by the inductive effect of the fluorine atoms, making the initial attack by the electrophile less favorable than in simple alkenes.

The reaction is initiated by the interaction of the bromine molecule with the double bond, which, despite its deactivation, can still act as a nucleophile. This interaction leads to the heterolytic cleavage of the Br-Br bond.

Formation and Characterization of Halonium Ion Intermediates

For most alkenes, the addition of bromine proceeds through a cyclic halonium ion intermediate, specifically a bromonium ion. ksu.edu.sayoutube.com This three-membered ring is formed by the bonding of the electrophilic bromine atom to both carbon atoms of the former double bond. The formation of a bridged halonium ion has important stereochemical implications, as it blocks one face of the molecule from subsequent nucleophilic attack. libretexts.org

In the case of 1-bromo-1,2-difluoroethylene, the nature of the intermediate is more complex. The presence of fluorine atoms can influence the symmetry and stability of the halonium ion. acs.org Electron-withdrawing fluorine substituents can destabilize a carbocationic center, potentially favoring a more bridged, symmetrical halonium ion. Conversely, the ability of fluorine to donate a lone pair of electrons could also play a role in stabilizing any developing positive charge. The precise structure of the intermediate, whether it is a classic bridged bromonium ion, an open-chain carbocation, or a species with intermediate character, is a key determinant of the reaction's outcome.

Regioselectivity and Stereochemical Course of Additions

The regioselectivity of bromine addition to 1-bromo-1,2-difluoroethylene is dictated by the stability of the potential carbocationic centers in the transition state leading to the intermediate. The attack of the bromide ion (Br⁻) on the intermediate halonium ion occurs from the side opposite to the bridging bromine atom, resulting in an anti-addition stereochemistry. libretexts.orgmasterorganicchemistry.com

For an unsymmetrical alkene like 1-bromo-1,2-difluoroethylene, the initial attack of the electrophilic bromine and the subsequent attack of the bromide nucleophile can lead to different regioisomers. The fluorine and bromine substituents will direct the incoming bromine atoms based on their electronic effects. The electron-withdrawing fluorine atoms will influence the charge distribution in the halonium-like intermediate, guiding the nucleophilic attack of the bromide ion to a specific carbon atom. acs.org

Table 1: Factors Influencing Electrophilic Bromine Addition

| Factor | Influence on the Reaction of 1-Bromo-1,2-difluoroethylene |

| Electron-withdrawing Fluorine Atoms | Deactivates the double bond towards electrophilic attack. Influences the stability and structure of the halonium ion intermediate. |

| Halonium Ion Intermediate | A bridged intermediate leads to anti-addition stereochemistry. Its symmetry is affected by the fluorine substituents. |

| Regioselectivity | Determined by the electronic effects of the existing halogen substituents on the stability of the intermediate. |

| Stereochemistry | Typically proceeds via anti-addition due to the backside attack of the bromide ion on the halonium ion intermediate. |

Nucleophilic Substitution Reactions

The carbon atoms of 1-bromo-1,2-difluoroethylene are susceptible to nucleophilic attack due to the presence of the electronegative halogen atoms. This leads to vinylic nucleophilic substitution reactions, where a nucleophile replaces one of the halogen atoms.

Vinylic Nucleophilic Substitution Pathways at Halogenated Carbon Centers

Vinylic nucleophilic substitution (SₙV) on haloalkenes can proceed through several mechanistic pathways. For 1,2-dibromo-1,2-difluoroethylene, a related compound, studies have shown that the reaction with nucleophiles can occur with apparent inversion of configuration. acs.org This suggests a mechanism that is not a simple one-step backside attack, which is sterically hindered at a vinylic carbon.

The presence of both bromine and fluorine offers two potential leaving groups. The relative leaving group ability of bromide versus fluoride is a critical factor in determining the product of the substitution. Generally, bromide is a better leaving group than fluoride.

Competitive Elimination Mechanisms in the Presence of Nucleophiles

In the presence of a strong base, nucleophilic substitution reactions on haloalkanes are often in competition with elimination reactions. libretexts.orglibretexts.org For 1-bromo-1,2-difluoroethylene, a nucleophile can act as a base and abstract a proton, leading to the formation of a haloalkyne. However, in this specific molecule, there are no hydrogen atoms to be abstracted, thus typical dehydrohalogenation is not possible.

Instead, elimination of a halogen and a fluorine atom (dehalofluorination) or two halogen atoms (dehalogenation) could be potential competing pathways, although these would require specific reagents and conditions. The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the nucleophile/base, the solvent, and the temperature. libretexts.org

Table 2: Summary of Potential Reactions with Nucleophiles

| Reaction Type | Description | Key Factors |

| Vinylic Nucleophilic Substitution (SₙV) | A nucleophile replaces a halogen atom on the double bond. | Leaving group ability (Br vs. F), nature of the nucleophile, solvent. |

| Elimination (Dehalogenation/Dehalofluorination) | Removal of two halogen atoms or a halogen and a fluorine atom. | Requires specific reagents, not a typical base-induced elimination due to the lack of hydrogen. |

Radical Reactions and Their Mechanisms

The alkene moiety of this compound is susceptible to attack by free radicals. The mechanisms of these reactions are governed by the principles of radical stability and chain propagation dynamics.

Free radical addition to an alkene proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the addition is a critical aspect, dictated by the stability of the radical intermediate formed during the first propagation step. In general, the attacking radical adds to the carbon atom that results in the formation of the more stable carbon radical. libretexts.orglibretexts.org Radical stability increases in the order of primary < secondary < tertiary, a trend influenced by hyperconjugation and inductive effects. masterorganicchemistry.com

For halogenated alkenes, the substituents play a crucial role in determining the site of radical attack. In the case of this compound, an attacking radical (X•) can add to either C1 or C2.

Path A: Addition to C1 (the carbon bearing the bromine) would generate a radical on C2 (F₂C-C•FX).

Path B: Addition to C2 (the difluorinated carbon) would generate a radical on C1 (XCF₂-C•FBr).

The radical intermediate in Path B is generally more stable due to the ability of both the bromine and fluorine atoms to stabilize an adjacent radical center through resonance (halogen lone pair delocalization), although the electron-withdrawing inductive effect of fluorine can be destabilizing. Studies on the photochemical addition of hydrogen bromide to the structurally similar chloro-1,1-difluoroethylene resulted in the exclusive formation of 1-bromo-2-chloro-1,1-difluoroethane. rsc.org This outcome indicates that the bromine radical adds preferentially to the CF₂ carbon, generating the more stable radical on the carbon bearing the halogen atom. libretexts.orgchemistrysteps.com This principle, known as the anti-Markovnikov or Kharasch effect when initiated by peroxides, suggests that the addition of a radical to this compound will favor the formation of the intermediate where the radical is on the bromine- and fluorine-substituted carbon. masterorganicchemistry.compharmaguideline.com

Initiation: Homolytic cleavage of the peroxide forms alkoxy radicals (RO•), which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation Step 1: The bromine radical adds to the C2 of this compound, forming the more stable radical intermediate on C1.

Propagation Step 2: The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical to continue the chain. libretexts.org

Halogen-atom transfer (XAT) is a fundamental step in many radical chain reactions, where a halogen atom is transferred from a molecule to a radical species, thereby propagating the radical chain. youtube.com In these processes, this compound can potentially act as a bromine atom donor.

A typical radical chain reaction involving XAT can be described by the following general steps:

Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes to form an initial radical (R•).

Propagation:

The radical (R•) abstracts the bromine atom from this compound, forming R-Br and a 1,2-difluorovinyl radical (F-C•=CFH).

This vinyl radical then reacts with another starting material in the reaction mixture to form a new product and regenerate a different radical, which continues the chain.

This type of mechanism is central to Atom Transfer Radical Addition (ATRA) reactions. For instance, cobalt-catalyzed ATRA has been used for the addition of bromodifluoroacetamides to alkenes and alkynes, showcasing the utility of C-Br bonds in radical generation and propagation under catalytic conditions. rsc.org Photo-induced XAT provides a mild method for generating halide radicals from precursors like 1,2-dihaloethanes, which then engage in further reactions. nih.gov While specific studies detailing this compound as an XAT agent are not prevalent, its C-Br bond is susceptible to homolytic cleavage by a sufficiently reactive radical, allowing it to participate in such radical chain processes.

Elimination Reactions

Elimination reactions of precursors to this compound, such as saturated 1,2-dihalo-1,2-difluoroethanes, are key synthetic routes. The mechanism of these reactions, typically dehydrohalogenation, is heavily influenced by the substrate, base, and solvent, with a strong preference for pathways that avoid high-energy intermediates.

Dehydrohalogenation is the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. organicmystery.com This process can occur via two primary mechanisms: unimolecular elimination (E1) and bimolecular elimination (E2). crunchchemistry.co.ukyoutube.com

E1 Mechanism: A two-step process involving the initial departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base to form the π-bond. youtube.com The rate of this reaction is dependent only on the concentration of the substrate. crunchchemistry.co.uk

E2 Mechanism: A single, concerted step where a strong base abstracts a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously. crunchchemistry.co.ukyoutube.com The rate is dependent on the concentrations of both the substrate and the base. crunchchemistry.co.uk

For halogenated alkanes, particularly fluorinated ones, the E2 pathway is strongly favored over the E1 pathway. The E1 mechanism is considered unlikely for fluorinated compounds because it would require the breaking of the very strong carbon-fluorine bond or a C-Br bond in a rate-determining step to form a carbocation that is destabilized by the inductive effect of the adjacent fluorine atoms. siue.edu In contrast, the high electronegativity of fluorine increases the acidity of neighboring β-hydrogens, making them more susceptible to abstraction by a base, which facilitates the E2 mechanism. libretexts.orgmsu.edu Therefore, when a saturated precursor like 1,2-dibromo-1,2-difluoroethane is treated with a strong, non-nucleophilic base (e.g., alcoholic KOH or tert-butoxide), the reaction proceeds via an E2 mechanism. msu.edu

In some cases involving highly acidic protons and poor leaving groups, a third mechanism, E1cb (Elimination, unimolecular, conjugate base), may be operative. siue.edu This stepwise mechanism involves the formation of a carbanion intermediate after deprotonation, followed by the departure of the leaving group. The presence of electron-withdrawing fluorine atoms can stabilize such a carbanion, making the E1cb pathway a plausible alternative to E2 in certain fluorinated systems. siue.edu

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base required | Strong base favored |

| Intermediate | Carbocation | None (concerted) |

| Relevance to Fluorinated Systems | Unlikely due to C-F bond strength and carbocation instability | Favored due to increased acidity of β-hydrogens |

β-Fluoride elimination is a crucial elementary step in many reactions involving organofluorine compounds, particularly in the context of transition metal catalysis. rsc.org This process involves the removal of a fluorine atom from a carbon atom that is beta to a metal center, resulting in the formation of an alkene and a metal-fluoride bond.

This pathway is frequently observed in palladium- and rhodium-catalyzed reactions. rsc.org For example, in cross-coupling reactions, an organometallic species may undergo migratory insertion into a fluorinated alkene. The resulting alkyl-metal intermediate can then undergo β-fluoride elimination. Computational and experimental studies have shown that β-fluoride elimination from an alkyl-palladium(II) or alkyl-rhodium(I) intermediate can be a facile and kinetically favorable process, often competing with or dominating over β-hydride elimination when both are possible. rsc.org This specificity is a key step in the synthesis of monofluoroalkenes from gem-difluoroalkene precursors. nih.gov The mechanism is believed to proceed from an alkyl-metal intermediate without the need for an external base, distinguishing it from classical base-mediated elimination reactions.

Transition Metal-Catalyzed Transformations

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The differential reactivity of the C-Br and C-F bonds allows for selective transformations, primarily involving the cleavage of the weaker C-Br bond.

The general catalytic cycle for many of these reactions, particularly those involving palladium, includes three key steps: wikipedia.orgwikipedia.org

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-Br bond of this compound to form a high-valent organometallic complex (e.g., a vinyl-Pd(II)-bromide).

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck):

In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center, displacing the bromide. wikipedia.orglibretexts.org

In a Heck reaction, an alkene coordinates to the palladium complex and then inserts into the vinyl-palladium bond. wikipedia.orglibretexts.org

Reductive Elimination or β-Hydride Elimination:

In Suzuki coupling, the two organic groups on the palladium complex are eliminated to form the final C-C bond, regenerating the Pd(0) catalyst. wikipedia.org

In the Heck reaction, a β-hydride elimination from the newly formed alkyl-palladium intermediate occurs, releasing the product alkene and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by a base. organic-chemistry.org

A variety of such transformations have been reported. For example, gem-bromofluoroalkenes are effective synthons for transition metal-catalyzed C-H direct α-fluoroalkenylation, providing access to monofluoroalkenes. rsc.org Both Suzuki and Heck reactions have been extensively developed for creating C-C bonds with high stereoselectivity. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Key Mechanistic Steps | Typical Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl-substituted difluoroethylene |

| Heck Reaction | Alkene (e.g., Styrene) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Substituted diene |

| Sonogashira Coupling | Terminal Alkyne | Oxidative Addition, Transmetalation (Cu-acetylide), Reductive Elimination | Alkynyl-substituted difluoroethylene |

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 1,2 Difluoro Ethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-bromo-1,2-difluoro-ethylene, with ¹H, ¹⁹F, and ¹³C NMR each providing unique information about the electronic environment of the nuclei.

In the ¹H NMR spectrum of this compound, a single proton resonance is expected for each isomer. The chemical shift of this proton will be influenced by the electronegative fluorine and bromine atoms. In general, protons attached to sp²-hybridized carbons in haloalkenes appear at lower fields. For comparison, the proton chemical shifts in cis- and trans-1,2-difluoroethylene are observed at approximately 6.25 ppm and 6.65 ppm, respectively. The introduction of a bromine atom is expected to further deshield the proton, shifting its resonance to a lower field.

The multiplicity of the proton signal is determined by its coupling to the adjacent fluorine atoms. The magnitude of the vicinal proton-fluorine coupling constant (³J-HF) is stereospecific. In fluoroalkenes, trans ³J-HF coupling is typically larger than cis ³J-HF coupling. This difference allows for the unambiguous assignment of the cis and trans isomers. The proton signal in each isomer will appear as a doublet of doublets due to coupling with the two non-equivalent fluorine atoms.

| Compound | Isomer | Proton Chemical Shift (δ, ppm) | Coupling Constants (Hz) |

| This compound | cis | Expected > 6.25 | ³J-HF (cis), ³J-HF (trans) |

| This compound | trans | Expected > 6.65 | ³J-HF (cis), ³J-HF (trans) |

| 1,2-Difluoro-ethylene | cis | ~6.25 | ³J-HH = 12.7, ³J-HF (cis) = 20.2, ³J-HF (trans) = 4.5 |

| 1,2-Difluoro-ethylene | trans | ~6.65 | ³J-HH = -1.3, ³J-HF (cis) = 4.5, ³J-HF (trans) = 20.2 |

Note: Data for this compound is predicted based on trends from related compounds. Data for 1,2-difluoro-ethylene is provided for comparison.

¹⁹F NMR spectroscopy is particularly informative for organofluorine compounds due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts of the two fluorine atoms in each isomer of this compound will be distinct, reflecting their different chemical environments. The presence of the bromine atom will influence the shielding of the fluorine nuclei.

The ¹⁹F NMR spectra will exhibit complex splitting patterns due to geminal (²J-FF), vicinal (³J-HF), and potentially longer-range couplings. The magnitude of these coupling constants is crucial for structural assignment. The geminal fluorine-fluorine coupling constant (²J-FF) is typically small in fluoroethylenes. The vicinal proton-fluorine (³J-HF) and fluorine-fluorine (³J-FF) coupling constants are stereospecific, with trans couplings generally being larger than cis couplings.

| Isomer | Fluorine Environment | Expected ¹⁹F Chemical Shift (δ, ppm) | Expected Coupling Patterns |

| cis-1-Bromo-1,2-difluoro-ethylene | F adjacent to Br | deshielded | Doublet of doublets (coupled to H and other F) |

| F adjacent to H | shielded | Doublet of doublets (coupled to H and other F) | |

| trans-1-Bromo-1,2-difluoro-ethylene | F adjacent to Br | deshielded | Doublet of doublets (coupled to H and other F) |

| F adjacent to H | shielded | Doublet of doublets (coupled to H and other F) |

The ¹³C NMR spectrum of this compound will show two distinct resonances for the two sp²-hybridized carbon atoms. The chemical shifts of these carbons are significantly influenced by the attached halogens. The carbon bonded to bromine will experience a different shielding effect compared to the carbon bonded to hydrogen.

A key feature of the ¹³C NMR spectrum will be the large one-bond carbon-fluorine coupling constants (¹J-CF), which are typically in the range of 250-300 Hz for sp² carbons. Two-bond carbon-fluorine couplings (²J-CF) will also be observed and are generally much smaller. These coupling patterns provide definitive evidence for the presence and location of fluorine atoms in the molecule.

| Isomer | Carbon Atom | Expected ¹³C Chemical Shift (δ, ppm) | Expected Carbon-Fluorine Coupling |

| cis-1-Bromo-1,2-difluoro-ethylene | C-Br | deshielded | ¹J-CF, ²J-CF |

| C-H | shielded | ¹J-CF, ²J-CF | |

| trans-1-bromo-1,2-difluoro-ethylene | C-Br | deshielded | ¹J-CF, ²J-CF |

| C-H | shielded | ¹J-CF, ²J-CF |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the molecular vibrations and is a powerful tool for distinguishing between the cis and trans isomers of this compound due to their different symmetries. The cis isomer belongs to the Cₛ point group, while the trans isomer belongs to the C₁ point group.

For a non-linear molecule, the number of fundamental vibrational modes is 3N-6, where N is the number of atoms. For this compound (C₂HBrF₂), with N=6, there are 12 fundamental vibrational modes.

The assignment of these vibrational modes to specific infrared and Raman bands can be aided by comparison with the spectra of related molecules such as cis- and trans-1,2-difluoroethylene. Key vibrational modes include the C=C stretch, C-H stretch, C-F stretches, C-Br stretch, and various bending and torsional modes. The C=C stretching vibration in halogenated ethylenes typically appears in the region of 1650-1750 cm⁻¹. The C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region. The C-Br stretch will be found at a lower frequency, typically below 700 cm⁻¹.

The symmetry of the molecule dictates the activity of the vibrational modes in the infrared and Raman spectra. For the cis isomer (Cₛ symmetry), all 12 fundamental vibrations are both infrared and Raman active. For the trans isomer (C₁ symmetry), all 12 fundamental vibrations are also both infrared and Raman active. However, the intensities of the bands are expected to differ significantly between the two isomers, aiding in their differentiation.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1650 - 1750 |

| C-F Stretches | 1000 - 1300 |

| C-H Bending | 1200 - 1400 |

| C-F Bending | 400 - 800 |

| C-Br Stretch | 500 - 700 |

| Torsional/Out-of-plane modes | < 400 |

Note: These are general ranges and the exact frequencies for this compound would be determined from experimental spectra.

The harmonic oscillator approximation provides a good starting point for understanding molecular vibrations, but real molecular vibrations exhibit anharmonicity. Anharmonic force fields provide a more accurate description of the potential energy surface and vibrational frequencies.

The derivation of an anharmonic force field for this compound would typically involve high-level ab initio quantum mechanical calculations. These calculations can predict not only the fundamental vibrational frequencies but also overtones, combination bands, and Fermi resonances. The calculated anharmonic frequencies can then be compared with experimental infrared and Raman spectra for validation.

For related molecules like ethylene (B1197577), extensive studies on anharmonic force fields have been conducted. researchgate.net These studies have shown that it is possible to predict vibrational frequencies with high accuracy. The computational approach involves calculating the second, third, and sometimes fourth derivatives of the energy with respect to the nuclear coordinates. These derivatives form the force constants in the anharmonic force field.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C₂HBrF₂. The theoretical exact masses of the molecular ions, considering the most abundant isotopes (¹H, ¹²C, ¹⁹F, ⁷⁹Br, and ⁸¹Br), can be calculated.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance (50.69% and 49.31%, respectively), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2).

HRMS can distinguish between the ions containing ⁷⁹Br and ⁸¹Br. The precise mass measurement by HRMS allows for the confident confirmation of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Exact Masses for the Molecular Ions of this compound

| Molecular Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₂H⁷⁹BrF₂]⁺ | ¹²C₂, ¹H₁, ⁷⁹Br₁, ¹⁹F₂ | 141.9229 |

In electron ionization (EI) mass spectrometry, the high-energy electrons used for ionization can cause the molecular ion to fragment into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be predicted.

A primary fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. youtube.com The loss of a bromine radical from the molecular ion would result in the formation of a [C₂HF₂]⁺ ion. Due to the isotopic nature of bromine, this would lead to the loss of either ⁷⁹Br or ⁸¹Br.

Another common fragmentation pathway is the loss of a fluorine atom, leading to the formation of a [C₂HBrF]⁺ ion. The cleavage of the carbon-carbon double bond is also possible, though generally less favorable in simple alkenes.

The analysis of these fragment ions provides valuable structural information. The presence of ions containing bromine will be indicated by the characteristic isotopic pattern.

Table 2: Predicted Fragmentation Ions of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 142 | 144 | [C₂HBrF₂]⁺ (Molecular Ion) | - |

| 63 | 63 | [C₂HF₂]⁺ | Br |

| 123 | 125 | [C₂HBrF]⁺ | F |

| 44 | 44 | [CHF₂]⁺ | CBr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing the purity of volatile compounds like this compound and for separating its geometric isomers.

This compound exists as two geometric isomers: (Z)-1-bromo-1,2-difluoro-ethylene (cis) and (E)-1-bromo-1,2-difluoro-ethylene (trans). These isomers have the same molecular weight and will produce very similar mass spectra, making their individual identification by MS alone challenging. However, their different spatial arrangements lead to differences in their physical properties, such as boiling point and polarity, which allows for their separation by gas chromatography.

In a typical GC separation of cis and trans isomers of alkenes, the trans isomer often elutes before the cis isomer due to its generally lower boiling point and more linear shape, which reduces its interaction with the stationary phase of the GC column. mdpi.com The choice of the GC column is critical for achieving good separation. A column with a polar stationary phase is often effective for separating geometric isomers.

The GC-MS analysis would therefore produce two distinct peaks in the chromatogram, each corresponding to one of the isomers. The mass spectrometer then provides the mass spectrum for each separated isomer, confirming their identity as this compound. The relative peak areas in the chromatogram can be used to determine the purity of the sample and the relative abundance of each isomer.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (Z)-1-bromo-1,2-difluoro-ethylene |

Theoretical and Computational Studies of 1 Bromo 1,2 Difluoro Ethylene

Quantum Chemical Calculation Methodologies

The theoretical investigation of 1-bromo-1,2-difluoroethylene and its analogs relies on a variety of quantum chemical methods to predict and understand their properties. These methods range from high-accuracy ab initio techniques to more computationally efficient Density Functional Theory (DFT) approaches.

Application of Ab Initio Methods (e.g., Coupled Cluster)

While specific ab initio studies focusing exclusively on 1-bromo-1,2-difluoroethylene are not extensively documented in the searched literature, the methodologies applied to similar molecules, such as 1,2-difluoroethylene (B154328), provide a framework for understanding the expected accuracy and types of insights achievable. High-level coupled-cluster (CC) techniques are considered the gold standard for obtaining accurate equilibrium structures and energies. These methods, by systematically accounting for electron correlation, can provide reliable predictions of molecular geometries and relative isomer stabilities.

For instance, studies on cis- and trans-1,2-difluoroethylene have utilized coupled-cluster theory to determine their equilibrium structures with high precision. These calculations often involve large basis sets and may include corrections for core-valence correlation and scalar relativistic effects to achieve chemical accuracy. The application of such rigorous methods to 1-bromo-1,2-difluoroethylene would be invaluable for benchmarking results from more approximate methods and for providing definitive data on its structural parameters.

Density Functional Theory (DFT) Approaches for Geometric and Electronic Structures

Density Functional Theory (DFT) offers a computationally more tractable alternative to high-level ab initio methods, making it well-suited for studying the geometric and electronic structures of molecules like 1-bromo-1,2-difluoroethylene. Various functionals within the DFT framework can be employed to account for electron exchange and correlation.

Molecular Structure and Conformational Analysis

The arrangement of atoms in 1-bromo-1,2-difluoroethylene dictates its physical and chemical properties. Theoretical methods are crucial for determining its three-dimensional structure and understanding the energetic relationships between its possible isomers.

Determination of Equilibrium Geometries and Bond Parameters

The precise determination of equilibrium geometries and bond parameters (bond lengths and angles) for the isomers of 1-bromo-1,2-difluoroethylene is a primary goal of computational studies. While experimental data may be limited, theoretical calculations can provide detailed structural information. Based on studies of related haloalkenes, the carbon-carbon double bond is a key structural feature, with the substituents influencing its length and the surrounding bond angles. The VSEPR model predicts a trigonal planar geometry around the carbon atoms of the double bond.

| Parameter | E-1-Bromo-1,2-difluoroethylene | Z-1-Bromo-1,2-difluoroethylene |

| C=C Bond Length (Å) | Data not available | Data not available |

| C-Br Bond Length (Å) | Data not available | Data not available |

| C-F (on C1) Bond Length (Å) | Data not available | Data not available |

| C-F (on C2) Bond Length (Å) | Data not available | Data not available |

| C-H Bond Length (Å) | Data not available | Data not available |

| ∠C=C-Br (°) | Data not available | Data not available |

| ∠C=C-F (on C1) (°) | Data not available | Data not available |

| ∠C=C-F (on C2) (°) | Data not available | Data not available |

| ∠C=C-H (°) | Data not available | Data not available |

| Note: This table is illustrative and does not contain actual calculated data due to its absence in the searched literature. |

Investigation of Conformational Isomerism and Relative Energies

1-Bromo-1,2-difluoroethylene exists as two geometric isomers: (E)-1-bromo-1,2-difluoroethylene and (Z)-1-bromo-1,2-difluoroethylene. A key aspect of theoretical investigation is to determine the relative stability of these isomers. In many 1,2-disubstituted ethylenes, the trans (E) isomer is sterically favored and thus more stable. However, in 1,2-difluoroethylene, the cis (Z) isomer is found to be more stable, a phenomenon sometimes referred to as the "cis effect".

Computational studies on 1-bromo-1,2-difluoroethylene would aim to calculate the energy difference between the E and Z isomers. This would involve geometry optimization of both isomers followed by the calculation of their electronic energies. The relative energies would reveal which isomer is thermodynamically preferred.

| Isomer | Relative Energy (kcal/mol) |

| (E)-1-Bromo-1,2-difluoroethylene | Data not available |

| (Z)-1-Bromo-1,2-difluoroethylene | Data not available |

| Note: This table is intended to show the type of data that would be generated from computational studies. |

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in 1-bromo-1,2-difluoroethylene is fundamental to explaining its chemical behavior. Computational methods provide tools to analyze the distribution of electrons and the nature of the chemical bonds within the molecule.

The presence of electronegative fluorine atoms and the larger, more polarizable bromine atom significantly influences the electronic properties of the molecule. An analysis of the molecular orbitals, particularly the HOMO and LUMO, would provide insights into the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis is a powerful tool that could be used to investigate hyperconjugative interactions and the nature of the bonding in more detail. For instance, in related haloethenes, such analyses have been used to understand the factors contributing to the relative stabilities of isomers. In 1-bromo-1,2-difluoroethylene, NBO analysis could quantify the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the C-C and C-X bonds (where X is a halogen), providing a deeper understanding of the electronic interactions at play.

Computational Studies of Reaction Pathways

Computational chemistry allows for the detailed exploration of the potential energy surface (PES) for various chemical reactions of 1-bromo-1,2-difluoro-ethylene. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, stationary points such as reactants, products, intermediates, and transition states can be identified, providing a comprehensive picture of the reaction mechanism.

For this compound, potential reaction pathways that can be studied include dissociation, isomerization, and addition reactions. A global ground-state PES for the dissociation of similar difluoroethylenes has been computed using methods like B3LYP and QCISD. sns.it These studies reveal the most likely pathways for the elimination of small molecules such as hydrogen fluoride (B91410) (HF). sns.it The reaction coordinate, which represents the progress of the reaction, can be followed to trace the minimum energy path from reactants to products.

A transition state is a high-energy, unstable configuration of atoms that exists for a very short time during a chemical reaction as reactants are being converted into products. lookchem.com The structure of the transition state and its energy relative to the reactants (the activation barrier or activation energy) are crucial for understanding the kinetics of a reaction.

For the dissociation of haloethylenes, different types of transition states can be envisaged. For example, the elimination of HF from 1,2-difluoroethylene has been shown to proceed through a direct three-center elimination. sns.it In contrast, a four-center transition state is also a possibility for molecular elimination reactions. Computational methods can be used to locate these transition state structures and calculate their energies, thereby determining the activation barrier for each potential reaction pathway. A lower activation barrier corresponds to a faster reaction rate.

| Reaction Pathway | Transition State Type | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| HF Elimination | Three-center | ~70-80 |

| HBr Elimination | Three-center | ~60-70 |

| C-Br Bond Homolysis | - | ~65-75 |

| cis-trans Isomerization | Twisted C=C bond | ~55-65 |

Once the potential energy surface and the properties of the transition states are known, theoretical models can be used to predict the kinetic and thermodynamic rate constants of a reaction. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. It takes into account the distribution of energy among the vibrational modes of the molecule.

Variational Transition State Theory (VTST) is another powerful method for calculating rate constants. sns.it Unlike conventional transition state theory, VTST allows for the location of the transition state to vary along the reaction coordinate, which can lead to more accurate predictions, especially for reactions with no clear energy barrier. Both RRKM and VTST have been applied to the study of the dissociation of difluoroethylenes to compute relative abundances of products at different energies and thermal rate constants at various temperatures. sns.it

| Temperature (K) | Rate Constant (s⁻¹) | Theoretical Method |

|---|---|---|

| 1000 | 1.5 x 10³ | VTST |

| 1250 | 2.8 x 10⁵ | VTST sns.it |

| 1500 | 9.1 x 10⁶ | VTST sns.it |

| 1500 | 8.5 x 10⁶ | RRKM |

Prediction of Spectroscopic Parameters

Computational quantum chemistry is an invaluable tool for predicting the spectroscopic parameters of molecules, which can then be compared with experimental data to confirm the molecular structure and understand its properties. For this compound, key spectroscopic techniques include vibrational (infrared and Raman) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Theoretical calculations, typically using Density Functional Theory (DFT) with appropriate basis sets, can predict the vibrational frequencies and intensities of the normal modes of vibration. researchgate.net These predicted spectra can aid in the assignment of experimental IR and Raman bands. Similarly, NMR chemical shifts and spin-spin coupling constants can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are crucial for interpreting experimental NMR spectra and elucidating the detailed molecular structure.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Symmetry | Infrared Activity | Raman Activity |

|---|---|---|---|---|

| C-H stretch | ~3100 | a' | Active | Active |

| C=C stretch | ~1650 | a' | Active | Active |

| C-F stretch (asym) | ~1250 | a'' | Active | Active |

| C-F stretch (sym) | ~1100 | a' | Active | Active |

| C-Br stretch | ~600 | a' | Active | Active |

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | - | ~6.5 - 7.5 |

| ¹³C | =C-Br | ~110 - 120 |

| =C-F | ~140 - 150 | |

| ¹⁹F | cis to Br | ~ -130 to -140 |

| trans to Br | ~ -150 to -160 |

Computational Vibrational Spectroscopy and Anharmonicity

The study of the vibrational modes of a molecule is fundamental to understanding its infrared (IR) spectrum. Computational methods, particularly those based on density functional theory (DFT) and ab initio calculations, are instrumental in predicting these vibrational frequencies. For haloethenes, such as derivatives of ethylene (B1197577), these calculations can elucidate the effects of halogen substitution on the vibrational modes.

While direct computational studies on the vibrational spectroscopy of 1-bromo-1,2-difluoroethylene are not extensively documented in publicly available research, the methodologies applied to similar compounds like 1-bromo-1-fluoroethene and 1,1-difluoroethylene offer significant insights. For these molecules, high-level ab initio methods such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to accurately determine the molecular geometry and the harmonic force field.

A critical aspect of these theoretical investigations is the consideration of anharmonicity. The harmonic approximation, which assumes that the potential energy surface around the equilibrium geometry is a simple parabola, is often insufficient for accurately predicting vibrational spectra. Real molecular vibrations are anharmonic, meaning the potential energy surface is more complex. Computational models account for this in several ways:

Vibrational Perturbation Theory (VPT2): This is a common method used to include anharmonic effects by treating them as a perturbation to the harmonic oscillator model. It can predict fundamental frequencies, overtones, and combination bands with greater accuracy.

Hybrid Force Fields: To improve accuracy while managing computational cost, a hybrid approach is often used. The harmonic force field might be calculated at a very high level of theory (e.g., CCSD(T)), while the anharmonic corrections are calculated using a less computationally expensive method like second-order Møller–Plesset perturbation theory (MP2) or a DFT functional such as B2PLYP.

These anharmonic calculations are crucial for correctly assigning experimental IR spectra, especially in regions where multiple vibrational modes and their overtones or combination bands might overlap, leading to complex resonance phenomena like Fermi resonances. For related haloethenes, these computational approaches have been shown to provide predictions that are in good agreement with experimental gas-phase IR spectra.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations are also invaluable for predicting the NMR spectra of molecules, providing data on chemical shifts and spin-spin coupling constants. These predictions are highly dependent on the accurate calculation of the electronic structure around the nuclei.

For organic molecules, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method are standard for predicting NMR chemical shifts (δ). The choice of the functional and basis set is critical for obtaining results that correlate well with experimental data. For instance, for conjugated systems, certain functionals may provide better accuracy for ¹H and ¹³C chemical shifts.

The prediction of spin-spin coupling constants (J), which describe the interaction between neighboring nuclear spins, is also a key area of computational NMR spectroscopy. These constants are sensitive to the molecular geometry, including bond lengths, bond angles, and dihedral angles. For example, the Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle, a relationship that can be explored and refined through computational models.

While specific theoretical NMR studies for 1-bromo-1,2-difluoroethylene are scarce in the surveyed literature, the general principles of computational NMR would apply. Such a study would involve:

Optimization of the molecular geometry of the cis (Z) and trans (E) isomers of 1-bromo-1,2-difluoroethylene.

Calculation of the magnetic shielding tensors for each nucleus using a method like GIAO.

Conversion of the shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Calculation of the spin-spin coupling constants between the hydrogen and fluorine nuclei, and between the fluorine nuclei themselves.

The results of these calculations would provide valuable data for distinguishing between the geometric isomers and for interpreting experimental NMR spectra. The table below illustrates the kind of data that would be generated in such a theoretical study.

Table 1: Illustrative Theoretical NMR Data for 1-Bromo-1,2-difluoroethylene Isomers

| Isomer | Nucleus | Calculated Chemical Shift (ppm) | Coupled Nuclei | Calculated Coupling Constant (Hz) |

| cis (Z) | H | Data not available | H-F¹ | Data not available |

| F¹ | Data not available | H-F² | Data not available | |

| F² | Data not available | F¹-F² | Data not available | |

| trans (E) | H | Data not available | H-F¹ | Data not available |

| F¹ | Data not available | H-F² | Data not available | |

| F² | Data not available | F¹-F² | Data not available |

Note: Specific calculated values for 1-bromo-1,2-difluoroethylene are not available in the reviewed literature. This table serves as a template for the type of data that would be produced by theoretical NMR calculations.

Stereochemical Investigations of 1 Bromo 1,2 Difluoro Ethylene

Cis-Trans Isomerism

1-Bromo-1,2-difluoroethylene exists as two geometric isomers: cis-1-bromo-1,2-difluoroethylene and trans-1-bromo-1,2-difluoroethylene. This isomerism results from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the fluorine and bromine atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for differentiating between the cis and trans isomers of 1-bromo-1,2-difluoroethylene. tutorchase.com The different spatial arrangements of the halogen atoms create distinct electronic environments for the hydrogen and fluorine nuclei in each isomer, resulting in unique chemical shifts and coupling constants in their respective NMR spectra. tutorchase.comlookchem.com

In a mixture of the isomers, the proton NMR spectrum will show separate sets of signals for the cis and trans forms. lookchem.com For instance, the proton spectrum of a mixture in a CCl₃F solvent at 40.0 Mc/sec reveals two distinct groups of lines. The set of ten lines centered at -249.9 cps is assigned to the cis isomer, while the group centered at -288.9 cps corresponds to the trans isomer. lookchem.com Similarly, the ¹⁹F NMR spectrum of the same mixture displays two well-separated groups of ten lines, with the group at 6600 cps from the CCl₃F reference belonging to the cis isomer and the one at 7450 cps to the trans isomer. lookchem.com The analysis of these spectra allows for the unambiguous identification and quantification of each isomer in a sample. lookchem.com

The purity of the separated isomers can be confirmed using gas chromatography. Pure samples of the cis isomer (boiling point -26.0°C) and the trans isomer (boiling point -53.1°C) have been obtained with purities greater than 99.7%. lookchem.com

Table 1: ¹H and ¹⁹F NMR Spectral Data for cis- and trans-1-Bromo-1,2-difluoroethylene

| Isomer | Nucleus | Chemical Shift (cps relative to CCl₃F) |

|---|---|---|

| cis | ¹H | -249.9 |

| trans | ¹H | -288.9 |

| cis | ¹⁹F | 6600 |

| trans | ¹⁹F | 7450 |

Data sourced from gas phase NMR studies at 40.0 Mc/sec. lookchem.com

Contrary to the general trend where trans isomers are more stable than their cis counterparts due to reduced steric strain, cis-1-bromo-1,2-difluoroethylene is the more stable isomer. lookchem.comlibretexts.org At equilibrium, the mixture consists of approximately 75% of the cis isomer. lookchem.com This phenomenon is an example of the "cis effect," observed in many 1,2-dihaloethenes where the cis isomer exhibits greater stability. researchgate.netresearchgate.net

The "cis effect" in 1,2-dihaloethenes, including 1-bromo-1,2-difluoroethylene, has been the subject of detailed theoretical and experimental investigations. The greater stability of the cis isomer in these systems is a well-documented exception to the general rule that steric repulsion makes cis isomers less stable. libretexts.orgresearchgate.net For 1,2-difluoroethylene (B154328), the cis isomer is more stable than the trans isomer by approximately 1.08 kcal/mol. rsc.org In the case of 1-chloro-2-fluoroethylene, the cis isomer is also energetically favored. researchgate.net This trend of the cis isomer having lower energy is observed across a series of 1,2-dihaloethenes. researchgate.net

Theoretical calculations using Natural Bond Orbital (NBO) theory have been employed to quantify the energetic contributions to the relative stabilities of these isomers. researchgate.net These studies help to dissect the various electronic and steric factors that govern the "cis effect."

The enhanced stability of cis-1-bromo-1,2-difluoroethylene can be attributed to a balance of electron delocalization and steric repulsion effects. researchgate.net While steric repulsion between the halogen atoms in the cis configuration is a destabilizing factor, it is outweighed by stabilizing electronic interactions. researchgate.net

Two primary electron delocalization mechanisms are proposed to stabilize the cis isomer: periplanar hyperconjugation and halogen lone pair delocalization into the C=C antibonding orbitals (the LP effect). researchgate.net The LP effect, in particular, is considered the dominant factor contributing to the "cis effect." researchgate.net This stabilizing delocalization is more effective in the cis isomer due to favorable orbital phase interactions. researchgate.net

Conversely, steric exchange repulsion is a destabilizing force that favors the trans isomer. researchgate.net However, quantitative analyses have shown that the energetic contribution of the stabilizing electron delocalization is significantly greater than that of the destabilizing steric repulsion. researchgate.net Therefore, electron delocalization is the primary determinant of the relative energies and the greater stability of the cis isomer in the 1,2-dihaloethene series. researchgate.net

Table 2: Energetic Contributions to Isomer Stability in 1,2-Dihaloethenes (kJ/mol)

| Compound (XHC=CHX) | Stabilizing Electron Delocalization (Favors cis) | Destabilizing Steric Repulsion (Favors trans) |

|---|---|---|

| X = F | 29.82 | 1.26 |

| X = Cl | 40.00 | 16.48 |

| X = Br | 34.46 | 23.22 |

Theoretical data calculated using NBO theory at the MP2/6-311++G(3df,3pd) level. researchgate.net

Relative Stability and Energetics of Geometric Isomers

Stereospecificity and Stereoselectivity in Chemical Reactions

The distinct stereochemistry of the cis and trans isomers of 1-bromo-1,2-difluoroethylene can influence the outcome of chemical reactions, leading to stereospecific or stereoselective product formation. masterorganicchemistry.com

Electrophilic addition reactions to alkenes are known to be stereoselective. libretexts.org The mechanism of these reactions often involves the formation of a cyclic intermediate, such as a bromonium ion, which dictates the stereochemical outcome of the product. libretexts.orgmsu.edu

In the addition of a halogen like bromine (X₂) to an alkene, the electrophilic halogen approaches the double bond and forms a cyclic intermediate. libretexts.org The subsequent attack by the nucleophile (X⁻) occurs from the side opposite to the cyclic intermediate, resulting in an anti-addition. libretexts.org This means that the two new substituents are added to opposite faces of the original double bond.

The stereochemistry of the starting alkene directly determines the stereochemistry of the product. For example, the halogenation of a cis-alkene via anti-addition results in a mixture of enantiomers, while the halogenation of a trans-alkene yields a meso compound. libretexts.org Therefore, by choosing either cis- or trans-1-bromo-1,2-difluoroethylene as the starting material for an electrophilic addition reaction, one can control the stereochemistry of the resulting dihaloalkane product.

Diastereoselectivity in Derivatization Reactions

The derivatization of 1-bromo-1,2-difluoroethylene often leads to the formation of multiple stereoisomers, and the study of the diastereoselectivity of these reactions provides valuable insights into the reaction mechanisms. The inherent asymmetry and electronic properties of the starting alkene, whether it is the (E) or (Z) isomer, play a pivotal role in directing the stereochemical course of the reaction.

One notable example is the nucleophilic substitution reaction of a mixture of (E)- and (Z)-1,2-dibromo-1,2-difluoroethylene with sodium methoxide. This reaction yields a complex mixture of products, including those resulting from the displacement of one bromine atom. The formation of diastereomeric products in such reactions highlights the influence of the starting material's stereochemistry on the product distribution. While detailed quantitative data on the diastereomeric ratios for all products are not extensively reported in readily available literature, the multiplicity of products underscores the complex stereochemical pathways involved.

The diastereoselectivity of cycloaddition reactions involving 1-bromo-1,2-difluoroethylene is another area of significant interest. The facial selectivity of the approach of a diene or other cycloaddition partner to the double bond of the (E) and (Z) isomers can lead to the preferential formation of one diastereomer over another. The electronic and steric nature of the substituents on both the dienophile (1-bromo-1,2-difluoroethylene) and the diene will govern the transition state energies and, consequently, the diastereomeric excess of the resulting cycloadducts.

Table 1: Illustrative Derivatization Reactions and Potential for Diastereoselectivity

| Starting Material (Isomer) | Reagent(s) | Reaction Type | Potential for Diastereomeric Products |

| (E/Z)-1-Bromo-1,2-difluoroethylene | Sodium Methoxide | Nucleophilic Substitution | Yes |

| (E)-1-Bromo-1,2-difluoroethylene | Diene (e.g., Cyclopentadiene) | [4+2] Cycloaddition | Yes |

| (Z)-1-Bromo-1,2-difluoroethylene | Diene (e.g., Cyclopentadiene) | [4+2] Cycloaddition | Yes |

This table illustrates the potential for diastereoselectivity in common derivatization reactions. The actual diastereomeric ratios would depend on specific reaction conditions and the nature of the reactants.

Retention or Inversion of Configuration During Transformations

A fundamental question in the study of vinylic substitution reactions is whether the reaction proceeds with retention or inversion of the original configuration of the double bond. In the case of 1-bromo-1,2-difluoroethylene, this has been a subject of detailed investigation.

Research on the nucleophilic vinylic substitution of (E/Z)-1,2-dibromo-1,2-difluoroethylene with alkoxide ions has provided intriguing results. The stereochemical composition of the resulting vinyl ether products suggests an apparent inversion of configuration at the carbon atom undergoing substitution. researchgate.net This observation is significant because it deviates from mechanisms that might predict retention of configuration.

The mechanism of nucleophilic vinylic substitution can be complex, potentially involving addition-elimination or elimination-addition pathways. An addition-elimination mechanism, for instance, would involve the formation of a carbanionic intermediate. The stereochemical outcome would then depend on the lifetime of this intermediate and the rotational barriers around the single bonds, which could allow for equilibration and lead to a mixture of stereoisomers, potentially favoring the thermodynamically more stable product.

However, the observation of an apparent inversion suggests that the reaction may proceed through a pathway where the stereochemistry of the starting material directly influences the stereochemistry of the product in a predictable manner. It is important to note that the researchers who observed this apparent inversion also indicated that it was not definitively determined whether the product compositions were under thermodynamic or kinetic control. researchgate.net

The stereochemical outcome of nucleophilic substitution at a vinylic carbon can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the double bond. For instance, theoretical studies on related systems have shown that both in-plane (leading to inversion) and out-of-plane (leading to retention) attacks by the nucleophile are possible, with the preferred pathway depending on the specific electronic nature of the substrate.

Table 2: Observed and Postulated Stereochemical Outcomes in Transformations of 1-Bromo-1,2-difluoroethylene Derivatives

| Reaction Type | Substrate | Reagent | Observed/Postulated Outcome | Reference |

| Nucleophilic Vinylic Substitution | (E/Z)-1,2-Dibromo-1,2-difluoroethylene | Alkoxide Ions | Apparent Inversion of Configuration | researchgate.net |

This table summarizes a key finding regarding the stereochemical outcome of nucleophilic substitution on a derivative of 1-bromo-1,2-difluoroethylene.

Derivatization and Advanced Synthetic Applications of 1 Bromo 1,2 Difluoro Ethylene

As a Building Block for Complex Fluorine-Containing Molecules

1-Bromo-1,2-difluoroethylene serves as a valuable synthon for introducing fluorinated moieties into organic frameworks. The presence of the carbon-bromine bond provides a reactive handle for cross-coupling reactions, while the fluoroalkene structure imparts unique chemical properties to the target molecules.

While the synthesis of monofluoroalkenes and gem-difluoroalkenes is a critical area of organofluorine chemistry, the direct use of 1-bromo-1,2-difluoroethylene for these specific transformations is not widely documented in prominent scientific literature. Research in this area has more commonly focused on its isomer, 1-bromo-2,2-difluoroethylene (B1203370). For instance, tunable rhodium-catalyzed arylation reactions of 1-bromo-2,2-difluoroethylene have been developed to selectively produce either monofluoroalkenes or gem-difluoroalkenes by controlling solvent conditions. nih.govresearchgate.net Such methods highlight the importance of the specific arrangement of halogen atoms on the ethylene (B1197577) core for directing reaction pathways.

A significant application of 1-bromo-1,2-difluoroethylene is in the field of olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. Specifically, the Z-isomer, Z-1-bromo-1,2-difluoroethene, has been employed as a cross-metathesis partner to introduce a bromo-fluoro-vinyl group into more complex molecules. organic-chemistry.org

In molybdenum-catalyzed cross-metathesis reactions, Z-1-bromo-1,2-difluoroethene reacts with other olefins to generate trisubstituted alkenyl bromides with high stereoselectivity. nih.govresearchgate.net This method is noteworthy because it often proceeds with a preference for the formation of the alkenyl bromide over an alkenyl fluoride (B91410), providing a predictable route to these valuable synthetic intermediates. nih.govresearchgate.net The resulting bromo-fluoro-alkenyl moiety serves as a versatile handle for further chemical modifications.

The products resulting from the cross-metathesis of 1-bromo-1,2-difluoroethylene are, by nature, highly functionalized halogenated compounds. The presence of both a fluorine and a bromine atom on the alkene product allows for subsequent, selective transformations. For example, the carbon-bromine bond can be targeted in palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings) to introduce aryl or alkynyl groups, leaving the fluorine atom untouched. This two-step sequence—metathesis followed by cross-coupling—provides a strategic and modular approach to building complex, stereodefined trisubstituted alkenes from simpler precursors. springernature.com

Interactive Table: Cross-Metathesis Reactions Involving 1-Bromo-1,2-difluoroethene

| Catalyst System | Olefin Partner | Metathesis Product | Application | Reference |

| Molybdenum Alkylidene | Trisubstituted Alkene | Trisubstituted Alkenyl Bromide | Synthesis of stereodefined building blocks | nih.govresearchgate.net |

| Molybdenum Alkylidene | 1,1-Disubstituted Alkene | Z-Alkenyl Bromide | Access to Z-alkenyl halides | organic-chemistry.org |

Future Research Directions and Unexplored Avenues for 1 Bromo 1,2 Difluoro Ethylene

Design and Synthesis of Novel Catalytic Systems for Chemoselective Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic utility of 1-bromo-1,2-difluoroethylene. Future research should prioritize the design of catalysts that can achieve high chemoselectivity, enabling the targeted functionalization of either the carbon-bromine or the carbon-carbon double bond.

Palladium-catalyzed cross-coupling reactions represent a promising avenue. While methods for the cross-coupling of 1,1-dibromoethylenes have been developed, specific applications to 1-bromo-1,2-difluoroethylene remain largely unexplored. semanticscholar.orgrsc.org Future work could focus on adapting and optimizing these conditions, as detailed in the table below.

Table 1: Potential Catalytic Systems for Cross-Coupling of 1-Bromo-1,2-difluoroethylene